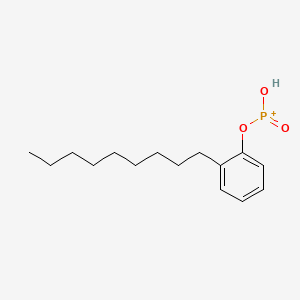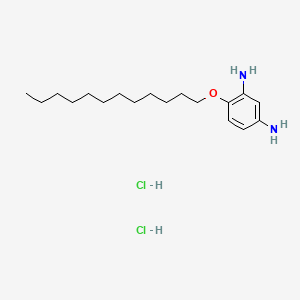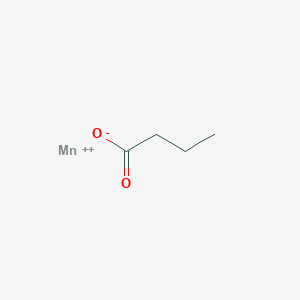
N-(3-((2-Aminoethyl)amino)propyl)stearamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((2-Aminoethyl)amino)propyl)stearamide: is a chemical compound with the molecular formula C23H49N3O. It is a derivative of stearamide, featuring an aminoethyl group and a propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-Aminoethyl)amino)propyl)stearamide typically involves the reaction of stearic acid with 3-(2-aminoethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Activation of Stearic Acid: Stearic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated stearic acid is then reacted with 3-(2-aminoethylamino)propylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent product quality and efficient production.
Purification Steps: Such as recrystallization or chromatography to remove impurities and obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-((2-Aminoethyl)amino)propyl)stearamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
N-(3-((2-Aminoethyl)amino)propyl)stearamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, detergents, and other personal care products.
Mecanismo De Acción
The mechanism of action of N-(3-((2-Aminoethyl)amino)propyl)stearamide involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting membrane-associated processes. It can also interact with proteins, potentially modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)stearamide: Similar in structure but contains a hydroxyethyl group instead of an aminoethyl group.
N-(3-Dimethylaminopropyl)stearamide: Contains a dimethylaminopropyl group, differing in the nature of the amine group.
Uniqueness
N-(3-((2-Aminoethyl)amino)propyl)stearamide is unique due to its specific combination of an aminoethyl group and a propyl chain, which imparts distinct surfactant properties and potential biological activities. Its ability to interact with both lipid membranes and proteins makes it a versatile compound in various applications.
Propiedades
Número CAS |
48076-79-5 |
|---|---|
Fórmula molecular |
C23H49N3O |
Peso molecular |
383.7 g/mol |
Nombre IUPAC |
N-[3-(2-aminoethylamino)propyl]octadecanamide |
InChI |
InChI=1S/C23H49N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)26-21-17-20-25-22-19-24/h25H,2-22,24H2,1H3,(H,26,27) |
Clave InChI |
VPKNNEKZKMZRIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


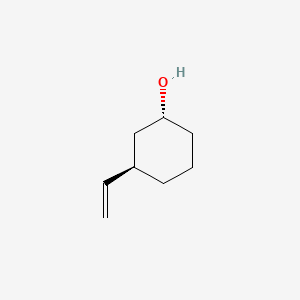
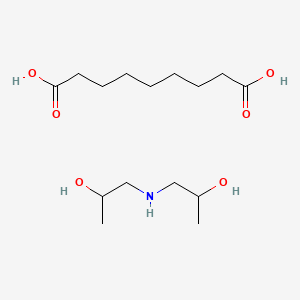
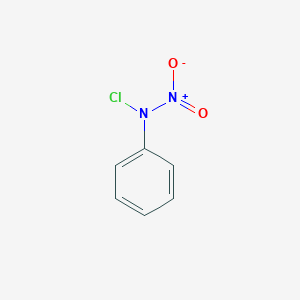

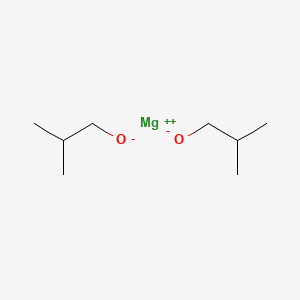

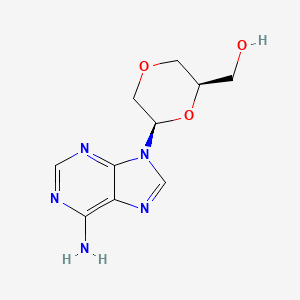
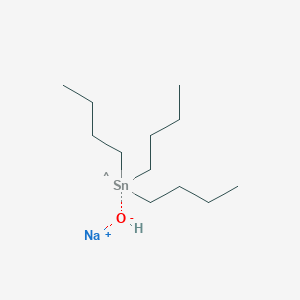
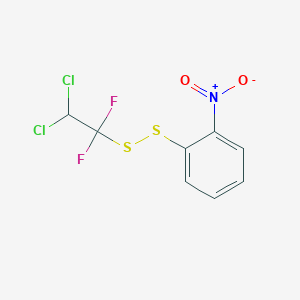

![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
